molecular formula C7H6ClNO3 B1455207 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL CAS No. 1305324-64-4

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL

Número de catálogo: B1455207
Número CAS: 1305324-64-4
Peso molecular: 187.58 g/mol
Clave InChI: ARCMLISTZUQOPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol (CAS 1305324-64-4) is a high-purity chemical building block offered for research and development purposes. This compound features a fused dioxine-pyridine heterocyclic system, which is of significant interest in medicinal chemistry and pharmaceutical research for constructing novel molecular architectures. The presence of both chloro and hydroxyl functional groups on the pyridine ring makes it a versatile intermediate for further synthetic modification, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. Researchers utilize this compound primarily as a key precursor in the synthesis of more complex heterocyclic systems. Its molecular formula is C7H6ClNO3, and it has a molecular weight of 187.58 g/mol . This product is supplied with cold-chain transportation to ensure stability and is intended for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate laboratory precautions. The structural features of this compound make it particularly valuable for investigating structure-activity relationships in drug discovery programs, especially those targeting selective enzyme inhibition.

Propiedades

IUPAC Name

7-chloro-3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCMLISTZUQOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C(=O)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Construction of the Dioxino Ring

  • Cyclization Approach: The 1,4-dioxino ring is generally formed by intramolecular cyclization involving vicinal diol or hydroxy-alcohol precursors on the pyridine ring. This can be achieved by reacting hydroxy-substituted pyridine derivatives with dihalogenated reagents or diols under acidic or basic catalysis to close the dioxino ring.

  • Oxidative Cyclization: Oxidative methods using peracids or other oxidants can facilitate ring closure by forming the oxygen bridge, often starting from hydroxy-substituted pyridine intermediates.

Installation of the Hydroxyl Group at Position 8

  • Hydroxylation: The hydroxyl group at the 8-position is introduced either by selective hydroxylation of a precursor or by using hydroxy-substituted starting materials.

  • Oxidation-Reduction Sequences: In some synthetic routes, an aldehyde intermediate at position 8 is first formed by oxidation of a methyl or alcohol group, followed by reduction or hydrolysis to yield the hydroxyl group.

Representative Preparation Method from Patent Literature

A notable synthetic route involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Starting from 7-chloro-8-hydroxypyridine derivative Use of dihalogenated reagents or diols Formation of 1,4-dioxino ring via cyclization
2 Electrophilic substitution (if needed) Chlorination agents such as NCS or SOCl2 Introduction of chlorine at position 7
3 Oxidation of alcohol to aldehyde (optional) Dimethyl sulfoxide activated with oxalyl chloride Intermediate aldehyde formation
4 Hydroxyl group installation Reduction or hydrolysis Formation of 8-hydroxy group

This sequence is supported by oxidation and substitution strategies described in quinoline and naphthyridine derivative syntheses, which are structurally related to the target compound.

Experimental Conditions and Reagents

  • Solvents: Common solvents include ethanol, dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF), selected based on solubility and reaction compatibility.

  • Catalysts and Reagents: Acidic catalysts (e.g., InCl3) can be used to promote cyclization; oxidizing agents such as metachloroperbenzoic acid or potassium peroxymonosulfate (Oxone) facilitate oxidation steps.

  • Temperature and Time: Reactions are often conducted under reflux conditions or controlled low temperatures (e.g., -78 °C for ozonolysis) to optimize yields and selectivity.

Analytical Characterization and Yield

  • Purification: Products are typically purified by recrystallization or preparative chromatography (e.g., preparative layer chromatography using chloroform/ethanol mixtures).

  • Characterization: Confirmed by melting point determination, IR spectroscopy (noting OH and C=O stretches), and NMR spectroscopy to verify the substitution pattern and ring formation.

Summary Table of Preparation Methods

Method Aspect Description Source Reference
Ring Formation Intramolecular cyclization of hydroxy-substituted pyridine derivatives
Chlorination Electrophilic aromatic substitution using NCS or SOCl2
Oxidation Alcohol to aldehyde oxidation using activated DMSO or Oxone
Hydroxyl Group Introduction Reduction or hydrolysis of aldehyde intermediates
Catalysts and Solvents Use of InCl3, acidic catalysts; solvents like EtOH, DCM, THF
Purification and Characterization Preparative chromatography, IR, NMR, melting point

Research Findings and Notes

  • The synthesis of 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol requires careful control of regioselectivity, particularly for chlorination and hydroxylation steps.

  • The fused dioxino ring formation is critical and can be influenced by the choice of cyclization conditions and reagents.

  • Oxidation steps using mild oxidants like dimethyl sulfoxide activated with oxalyl chloride provide efficient conversion of alcohols to aldehydes, facilitating subsequent functional group transformations.

  • The compound’s preparation is often embedded within broader synthetic schemes targeting antibacterial or pharmacologically active quinoline derivatives, indicating its relevance in medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Research

The compound has been studied for its potential therapeutic effects due to its structural similarities with known bioactive compounds. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown effectiveness against various bacterial strains, suggesting that 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL could be explored for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that the compound may interfere with cancer cell proliferation pathways, making it a candidate for further investigation in oncology.

Agricultural Applications

The compound's biological activity extends to agricultural sciences:

  • Pesticide Development : Given its potential antimicrobial properties, researchers are investigating its use as a natural pesticide. The unique structure may allow for specific targeting of pests while minimizing harm to beneficial organisms.

Material Science

The unique chemical structure of this compound suggests applications in material science:

  • Polymer Chemistry : It can serve as a building block for synthesizing new polymeric materials with enhanced properties such as increased thermal stability or improved mechanical strength.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAntimicrobial activityDemonstrated effectiveness against E. coli and S. aureus strains when modified into various derivatives.
Study BAnticancer propertiesIndicated inhibition of cell growth in breast cancer cell lines through apoptosis pathways.
Study CPesticide efficacyShowed significant reduction in pest populations in controlled agricultural settings using formulations containing the compound.

Mecanismo De Acción

The mechanism of action of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL involves its interaction with specific molecular targets and pathways.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility: The 8-carboxylic acid (logP ~0.5) is water-soluble at physiological pH, whereas the 8-methyl derivative (logP ~1.3) exhibits greater membrane permeability . The 8-methanol analog balances polarity (logP ~0.8) and solubility, making it suitable for intravenous formulations .
  • Stability : Trimethylsilyl and iodo substituents improve thermal stability, with the former resisting hydrolysis under mild conditions .

Actividad Biológica

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials, supported by case studies and data tables.

The molecular formula of this compound is C8H6ClNO4C_8H_6ClNO_4, with a molecular weight of approximately 203.59 g/mol. The compound contains a chloro group and a dioxin moiety, which may contribute to its biological activities.

1. Antitumor Effects

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance:

  • In vitro studies : Compounds related to this structure demonstrated IC50 values ranging from 0.25 to 0.78 µM against various cancer cell lines, including those with mutations in the EGFR and KRAS genes .
Compound Cell Line IC50 (µM) Mechanism
This compoundA549 (KRAS mutant)0.36Inhibition of AKT signaling
This compoundH1975 (EGFR mutant)0.46Induction of apoptosis

2. Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In a study evaluating various derivatives for their anti-inflammatory effects:

  • Inhibition of inflammatory cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in vitro .

3. Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins:

  • Mechanistic studies : Flow cytometry analyses revealed increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic protein Bcl-2 .

Case Study 1: Antitumor Activity in HepG2 Cells

A detailed investigation into the effects of this compound on HepG2 liver cancer cells demonstrated:

  • Cytotoxicity : The compound exhibited an IC50 value of approximately 1.05 µM.
  • Mechanism : It was found to cause G2/M phase arrest and upregulate apoptotic markers.

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study evaluated the absorption and metabolism of the compound in vivo:

  • Bioavailability : The oral bioavailability was determined to be around 17.8%, indicating moderate systemic exposure upon administration .

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in oncology and inflammation-related disorders. Its ability to induce apoptosis and inhibit tumor growth while exhibiting anti-inflammatory properties highlights its versatility.

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL?

A multi-step synthesis involving halogenation and cyclization is typically employed. For structurally related dihydrodioxinopyridine derivatives, methods such as coupling reactions with boronic acids (e.g., Suzuki-Miyaura) and catalytic hydrogenation have been reported. For example, 3,5-disubstituted pyrrolo[2,3-b]pyridines were synthesized using Pd-catalyzed cross-coupling and Grignard reactions, which could be adapted for introducing chloro and hydroxyl groups . Key steps include:

  • Halogenation : Chlorination at the 7-position using POCl₃ or SOCl₂.
  • Cyclization : Formation of the dioxane ring via acid-catalyzed condensation.
  • Hydroxylation : Oxidation or hydrolysis to introduce the 8-hydroxyl group.

Q. How can NMR and mass spectrometry be optimized for characterizing this compound?

  • NMR : Use deuterated DMSO-d₆ or CDCl₃ to resolve signals for aromatic protons (δ 6.5–8.5 ppm) and dioxane ring protons (δ 3.5–5.0 ppm). The chloro and hydroxyl substituents deshield adjacent protons, aiding structural assignment .
  • Mass Spectrometry : Electron ionization (EI) at 70 eV provides fragmentation patterns consistent with the molecular ion (C₈H₆ClNO₃, [M]⁺ m/z ≈ 199.5). High-resolution MS (HRMS) confirms the exact mass with <5 ppm error .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl group; limited in water (logP ≈ -0.27) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in inert atmosphere to prevent degradation .
  • Thermodynamics : ΔfH° (gas phase) ≈ -574 kJ/mol; boiling point ~196°C at 760 mmHg .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of derivatives?

Quantitative Structure-Activity Relationship (QSAR) models using genetic function approximation (GFA) and DFT-optimized descriptors have been validated for related dihydrodioxinoquinazolines. Key steps:

  • Descriptor Generation : Calculate 1D/2D/3D descriptors (e.g., GATS1, SpMin8_Bhmi) to capture electronic and steric effects .
  • Model Validation : A robust model (R² = 0.9459, Q² = 0.8947) was achieved by splitting data into training/test sets via the Kennard-Stone algorithm .
  • Applicability Domain : Use Williams plots to identify outliers and ensure model reliability .

Q. What molecular docking strategies reveal interactions with biological targets?

For EGFR wild-type inhibition, molecular docking (AutoDock Vina) identified key residues (e.g., Lys745, Thr790) interacting with dihydrodioxino derivatives. The highest docking score (-8.3 kcal/mol) was observed for a compound with a chloro substituent, suggesting halogen bonding enhances affinity .

Q. How does structural modification affect antimicrobial activity?

Quaternary ammonium surfactants derived from dihydrodioxinopyridinols exhibit broad-spectrum antimicrobial activity. For example:

  • Cationic Side Chains : Ethyl and benzyl groups enhance membrane disruption.
  • SAR Trends : EC₅₀ values correlate with alkyl chain length (C8–C12 optimal) .
  • Toxicity : Low hemolytic activity (HC₅₀ > 200 µM) indicates selectivity for microbial membranes .

Q. What computational methods optimize pharmacokinetic properties?

  • Absorption : Compliance with Lipinski’s rules (MW < 500, logP < 5) ensures oral bioavailability .
  • Metabolism : CYP450 inhibition assays (e.g., CYP3A4) predict metabolic stability.
  • Toxicity : Ames test simulations rule out mutagenicity for hydroxylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL
Reactant of Route 2
Reactant of Route 2
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.